molecular formula C23H22N2OS B3980281 N-(4-butylphenyl)phenothiazine-10-carboxamide

N-(4-butylphenyl)phenothiazine-10-carboxamide

Cat. No.: B3980281
M. Wt: 374.5 g/mol
InChI Key: HMZBYAMCUJETAK-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)phenothiazine-10-carboxamide: is a derivative of phenothiazine, a heterocyclic compound containing nitrogen and sulfur. Phenothiazine derivatives are known for their diverse biological activities and have been widely used in medicinal chemistry. This particular compound features a butyl group attached to the phenyl ring, which can influence its chemical and biological properties.

Properties

IUPAC Name

N-(4-butylphenyl)phenothiazine-10-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2OS/c1-2-3-8-17-13-15-18(16-14-17)24-23(26)25-19-9-4-6-11-21(19)27-22-12-7-5-10-20(22)25/h4-7,9-16H,2-3,8H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMZBYAMCUJETAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-butylphenyl)phenothiazine-10-carboxamide typically involves the reaction of phenothiazine with 4-butylphenylamine under specific conditions. The reaction may proceed through the formation of an intermediate, such as a phenothiazine-10-carboxylic acid derivative, which is then coupled with 4-butylphenylamine to form the final product. Common reagents used in this synthesis include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(4-butylphenyl)phenothiazine-10-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the phenothiazine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen or sulfur atoms, or at the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or chlorinating agents like thionyl chloride (SOCl2) can be used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenothiazine ring.

Scientific Research Applications

Chemistry: N-(4-butylphenyl)phenothiazine-10-carboxamide is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound can be used to study the effects of phenothiazine derivatives on cellular processes. It may serve as a model compound for investigating the mechanisms of action of related drugs.

Medicine: Phenothiazine derivatives, including this compound, have shown potential in treating various medical conditions. They exhibit activities such as antibacterial, antifungal, and anticancer properties, making them candidates for drug development.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved stability or enhanced reactivity.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)phenothiazine-10-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways. For example, it may inhibit lipid peroxidation, thereby protecting cells from oxidative stress. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

    Phenothiazine: The parent compound, known for its diverse biological activities.

    Chlorpromazine: A well-known antipsychotic drug derived from phenothiazine.

    Thioridazine: Another antipsychotic drug with a similar structure.

    Promethazine: An antihistamine and antiemetic derived from phenothiazine.

Uniqueness: N-(4-butylphenyl)phenothiazine-10-carboxamide is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its stability, solubility, and interaction with specific molecular targets, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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